molecular formula C9H11IO B8340538 (R)-3-iodo-1-phenyl-1-propanol

(R)-3-iodo-1-phenyl-1-propanol

Cat. No.: B8340538
M. Wt: 262.09 g/mol
InChI Key: FGPCEVMDBSCUMO-SECBINFHSA-N
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Description

Significance of Chiral Building Blocks in Enantioselective Synthesis

Enantioselective synthesis, the process of selectively producing one of two enantiomers of a chiral molecule, is of paramount importance in modern chemistry, particularly in the pharmaceutical and agrochemical industries. lookchem.com The biological activity of many drugs and agrochemicals is often dependent on a specific three-dimensional arrangement of atoms, meaning that one enantiomer can be therapeutic while the other may be inactive or even harmful. Chiral building blocks, which are enantiomerically pure compounds, serve as fundamental starting materials in the construction of these complex, single-enantiomer target molecules. magtech.com.cnacs.orgacs.org The use of these pre-existing chiral centers allows for the controlled and predictable introduction of new stereocenters, a strategy that is often more efficient and reliable than creating chirality from achiral precursors. oup.comchemrxiv.org This approach, known as the "chiral pool" or "building block" strategy, has become a cornerstone of modern organic synthesis. magtech.com.cn

Contextualization of (R)-3-iodo-1-phenyl-1-propanol within the Phenylpropanol Scaffold

This compound belongs to the phenylpropanol class of organic compounds, which are characterized by a phenyl group attached to a propanol (B110389) backbone. lookchem.comspecialchem.com The phenylpropanol scaffold is a common structural motif found in a wide array of natural products and synthetic molecules with significant biological activities. researchgate.netnih.gov The specific compound, this compound, is a chiral secondary alcohol with the molecular formula C₉H₁₁IO. Its structure is distinguished by a phenyl group at the first carbon, a hydroxyl group also at the first carbon which defines it as a secondary alcohol, and an iodine atom at the third carbon. The "(R)" designation specifies the stereochemical configuration at the chiral center (the first carbon atom). This particular arrangement of functional groups makes it a valuable intermediate in organic synthesis. lookchem.com

Historical and Contemporary Relevance of Halogenated Alcohols in Chiral Chemistry

Halogenated organic compounds, particularly those possessing chirality, have long been recognized for their utility in synthetic chemistry. nih.gov The carbon-halogen bond, due to the electronegativity of the halogen atom, provides a reactive site for various chemical transformations, most notably nucleophilic substitution reactions. Historically, the conversion of chiral alcohols to the corresponding halides has been a fundamental method for inverting the stereochemistry at a chiral center via an S_N2 mechanism.

In contemporary chiral chemistry, the importance of halogenated alcohols has only grown. The development of modern synthetic methods has expanded the toolbox for their stereoselective synthesis. nih.govsioc-journal.cn These methods include the asymmetric reduction of halo-ketones and the enantioselective halogenation of alkenes. nih.gov The presence of a halogen atom in a chiral alcohol like this compound not only allows for subsequent synthetic manipulations but can also influence the molecule's conformational preferences and biological activity. rsc.orgrsc.orgresearchgate.net The iodine atom, in particular, makes this compound a candidate for use in radiochemical labeling studies. lookchem.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁IO nih.gov
Molecular Weight 262.09 g/mol nih.gov
IUPAC Name (1R)-3-iodo-1-phenylpropan-1-ol
CAS Number 127073-84-1 lookchem.comchemsrc.com
Appearance White to off-white crystalline solid (for the chloro-analog)
InChI Key FGPCEVMDBSCUMO-SECBINFHSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

(1R)-3-iodo-1-phenylpropan-1-ol

InChI

InChI=1S/C9H11IO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1

InChI Key

FGPCEVMDBSCUMO-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCI)O

Canonical SMILES

C1=CC=C(C=C1)C(CCI)O

Origin of Product

United States

Synthetic Methodologies for R 3 Iodo 1 Phenyl 1 Propanol and Its Chiral Precursors

Stereoselective Synthesis of 3-Halo-1-phenyl-1-propanols (Precursors to the Iodo Derivative)

The primary approach to (R)-3-iodo-1-phenyl-1-propanol involves the synthesis of a chiral 3-halo-1-phenyl-1-propanol precursor, typically the chloro- or bromo-analogue, followed by a halide exchange reaction, such as the Finkelstein reaction. The critical step in this sequence is the establishment of the stereocenter at the C1 position of the phenylpropanol backbone. Various powerful techniques in asymmetric synthesis have been applied to achieve this transformation with high stereocontrol.

Enantioselective Reduction Strategies

Enantioselective reduction of the corresponding prochiral ketone, 3-halo-1-phenyl-1-propanone, is a direct and efficient method for accessing chiral 3-halo-1-phenyl-1-propanols. This has been accomplished through biocatalytic methods, asymmetric hydrogenation, and other catalyst-based reductions.

Biocatalysis has emerged as a powerful and green methodology for the synthesis of enantiomerically pure alcohols. The asymmetric reduction of 3-chloro-1-phenyl-1-propanone to the corresponding chiral alcohol has been successfully achieved using various microorganisms and isolated enzymes. Engineered enzymes, particularly reductases expressed in host organisms like Escherichia coli, have demonstrated remarkable efficiency and stereoselectivity.

For instance, the yeast reductase YOL151W, when expressed in E. coli, has been shown to completely convert 30 mM of 3-chloro-1-phenyl-1-propanone into (S)-3-chloro-1-phenyl-1-propanol with an enantiomeric excess (e.e.) of over 99%. The use of permeabilized recombinant E. coli cells in a 2-methyltetrahydrofuran cosolvent system has also proven effective, leading to a 98.6% yield and an e.e. greater than 99.9% for the (S)-enantiomer. These biocatalytic systems offer a sustainable and highly efficient alternative to conventional chemical methods.

BiocatalystSubstrateProductYield (%)e.e. (%)
Recombinant E. coli expressing YOL151W3-Chloro-1-phenyl-1-propanone(S)-3-Chloro-1-phenyl-1-propanol>99>99
Permeabilized recombinant E. coli3-Chloro-1-phenyl-1-propanone(S)-3-Chloro-1-phenyl-1-propanol98.6>99.9

Asymmetric hydrogenation and transfer hydrogenation are cornerstone technologies in asymmetric synthesis, providing access to a wide range of chiral alcohols with high enantiopurity. rsc.org These methods typically employ transition metal catalysts complexed with chiral ligands.

In the context of synthesizing chiral 3-chloro-1-phenyl-1-propanol, asymmetric hydrogenation of β-chloropropiophenone has been investigated. For example, a supported iron-based chiral catalyst, Fe/(S)-BINAP/(S,S)-DPEN/γ-Al2O3, has been utilized for this transformation. Under optimized conditions of 60°C and 1.2 MPa of hydrogen pressure, this catalytic system afforded (S)-3-chloro-1-phenyl-1-propanol in 99% yield with a 90% e.e. sigmaaldrich.comwikiwand.com The use of iron, an earth-abundant and less toxic metal, presents a cost-effective and more environmentally benign alternative to precious metal catalysts like ruthenium, rhodium, or iridium.

Asymmetric transfer hydrogenation, which typically uses isopropanol or formic acid as the hydrogen source, is another well-established method for the enantioselective reduction of ketones and imines. ubc.ca Although specific examples for 3-chloro-1-phenyl-1-propanone are less commonly reported, the principles of this methodology are broadly applicable.

CatalystSubstrateProductYield (%)e.e. (%)
Fe/(S)-BINAP/(S,S)-DPEN/γ-Al2O3β-Chloropropiophenone(S)-3-Chloro-1-phenyl-1-propanol9990

Chiral spiroborate esters, derived from nonracemic amino alcohols, have been reported as highly effective catalysts for the asymmetric borane (B79455) reduction of a variety of prochiral ketones and imines. wikipedia.org This methodology provides access to optically active alcohols and amines in excellent chemical yields and with high enantioselectivities. While direct examples for the synthesis of 3-amino-1-phenylpropanol derivatives via this specific catalytic system are not extensively detailed in the provided context, the general applicability of spiroborate ester catalysis to the reduction of prochiral ketones and imines suggests its potential for producing chiral amino alcohols. The mechanism involves the formation of a chiral complex that directs the hydride delivery from one face of the carbonyl or imine group, thereby establishing the stereocenter with high fidelity. This approach has been shown to yield products with up to 99% e.e. youtube.com

Chiral Auxiliary-Mediated Synthesis of Phenylpropanol Derivatives

The use of chiral auxiliaries is a classical yet powerful strategy in asymmetric synthesis. wikiwand.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely applied in stereoselective alkylation and aldol reactions. For the synthesis of phenylpropanol derivatives, an Evans auxiliary can be acylated with a suitable propionyl group. Subsequent deprotonation and reaction with an electrophile, or an aldol reaction with an aldehyde, proceeds with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. The resulting product, now possessing the desired stereochemistry, can then be subjected to cleavage of the auxiliary to reveal the chiral phenylpropanol derivative. This methodology allows for the predictable and controlled formation of stereocenters.

Kinetic Resolution Techniques for Racemic Phenylpropanols

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Lipase-catalyzed enantioselective esterification is a common and effective method for the kinetic resolution of racemic alcohols. In the case of racemic 1-phenyl-1-propanol (B1198777), Novozym 435, a commercially available immobilized lipase, has demonstrated high enantioselectivity. By acylating the alcohol with lauric acid in toluene at 50°C, an enantiomeric excess of 95% for the (S)-enantiomer was achieved after 2.5 hours. This approach can be applied to racemic 3-halo-1-phenyl-1-propanols to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric purity. Dynamic kinetic resolution, which combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of a single enantiomer.

Direct Halogenation and Halogen Exchange Strategies

Direct halogenation and halogen exchange reactions represent a primary route for the synthesis of this compound. These methods involve the introduction of an iodine atom into a precursor molecule, often with stereochemical control.

Finkelstein Reaction: Stereospecific Conversion of (R)-3-chloro-1-phenyl-1-propanol to this compound

The Finkelstein reaction is a classic and widely used method for halogen exchange. wikipedia.orgbyjus.com It operates on the principle of differential solubility of alkali metal halide salts in a suitable solvent, typically acetone. wikipedia.orgadichemistry.com In the synthesis of this compound, the precursor (R)-3-chloro-1-phenyl-1-propanol is treated with sodium iodide in acetone. echemi.com

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comiitk.ac.inscienceinfo.com This single-step mechanism involves the backside attack of the iodide ion on the carbon atom bearing the chlorine atom, leading to an inversion of stereochemistry. byjus.comscienceinfo.com However, since the chiral center in (R)-3-chloro-1-phenyl-1-propanol is at the C1 position and the substitution occurs at the C3 position, the stereoconfiguration of the final product, this compound, is retained.

The success of the Finkelstein reaction is driven by Le Châtelier's principle. Sodium iodide is soluble in acetone, while the resulting sodium chloride is not. wikipedia.orgadichemistry.com The precipitation of sodium chloride from the reaction mixture shifts the equilibrium towards the formation of the desired iodo-compound. wikipedia.orgadichemistry.com

Table 1: Key Aspects of the Finkelstein Reaction for Synthesizing this compound

Parameter Description Significance Citation
Reactants (R)-3-chloro-1-phenyl-1-propanol, Sodium Iodide Precursor and iodide source. echemi.com
Solvent Acetone Differential solubility of salts drives the reaction. wikipedia.orgadichemistry.com
Mechanism SN2 Results in halogen exchange. byjus.comiitk.ac.inscienceinfo.com
Driving Force Precipitation of NaCl Shifts equilibrium to favor product formation. wikipedia.orgadichemistry.com

| Stereochemistry | Retention of configuration | The chiral center is not involved in the substitution. | |

Application of Hypervalent Iodine Reagents in Iodination

Hypervalent iodine reagents have emerged as powerful and versatile tools in organic synthesis, offering mild and selective methods for various transformations, including iodination. nih.govrsc.org These compounds, where the iodine atom has a formal oxidation state higher than +1, are attractive alternatives to traditional iodinating agents due to their stability, ease of handling, and often environmentally benign nature. nih.govbohrium.com

Reagents such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are well-known hypervalent iodine(V) compounds widely used for the oxidation of alcohols to aldehydes and ketones. researchgate.net In the context of iodination, hypervalent iodine(III) reagents like diacetoxyiodobenzene (PIDA) and bis(trifluoroacetoxy)iodobenzene (PIFA) are particularly relevant. nih.gov

The mechanism of iodination using hypervalent iodine reagents can vary but often involves the activation of the iodine source or the substrate. For instance, they can facilitate the electrophilic iodination of organic compounds by generating a more reactive iodine species. mdpi.com The reactivity and selectivity of these reagents can be tuned by modifying their ligands, making them highly adaptable for specific synthetic needs. scripps.edu

While direct iodination of an alcohol like 1-phenyl-1-propanol at the 3-position using hypervalent iodine reagents is not a standard, direct transformation, these reagents can be employed in multi-step sequences. For example, they can be used to activate a double bond for subsequent iodofunctionalization or to facilitate rearrangements that introduce an iodine atom.

Regioselective Iodination Methods on Phenylpropanol Substrates

Achieving regioselectivity in the iodination of phenylpropanol substrates is crucial for synthesizing the desired isomer. The presence of a phenyl group and a hydroxyl group on the propane chain influences the reactivity of different positions. Direct iodination of the aromatic ring is a potential side reaction.

Various methods have been developed for the regioselective iodination of aromatic compounds, which can be adapted to phenylpropanol substrates. For instance, the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid can promote regioselective iodination of phenols and their analogues. researchgate.net While the primary target of this method is the aromatic ring, careful control of reaction conditions could potentially influence the selectivity towards other positions.

For the aliphatic chain, selective iodination often requires the pre-functionalization of the target position. For example, converting the hydroxyl group into a good leaving group can facilitate substitution reactions. However, to achieve iodination at the C3 position specifically, one would typically start with a precursor that already has a leaving group at that position, as seen in the Finkelstein reaction with 3-chloro-1-phenyl-1-propanol.

Total Synthesis Approaches Incorporating the Chiral Phenylpropanol Moiety

The chiral 1-phenyl-1-propanol moiety is a common structural motif in many natural products and pharmaceutically active compounds. researchgate.net Total synthesis strategies often rely on the introduction of this chiral unit at a key stage. The synthesis of this compound can be viewed as a step within a larger total synthesis, where the iodo group is installed to serve as a handle for further transformations.

Chiral pool synthesis is a common approach where a readily available chiral molecule is used as the starting material. nih.gov For instance, chiral amino acids or lactate esters can be elaborated to form the desired chiral phenylpropanol structure. mdpi.comnih.gov

Enzymatic and chemo-enzymatic methods have also been developed for the stereoselective synthesis of phenylpropanolamine stereoisomers, which are closely related to the target molecule. nih.gov These methods often involve enzymes like alcohol dehydrogenases and transaminases to create the desired stereocenters with high precision. nih.gov

A general synthetic route might involve the asymmetric reduction of a corresponding ketone to establish the chiral hydroxyl group, followed by functionalization of the side chain to introduce the iodine atom.

Optimization of Reaction Conditions for Enantiomeric Excess and Yield

In the case of the Finkelstein reaction, the choice of solvent is critical. Acetone is typically used due to the solubility difference between sodium iodide and sodium chloride/bromide. vedantu.com The reaction temperature also plays a role; refluxing conditions are often employed to increase the reaction rate. chemspider.com The concentration of the reactants and the reaction time must also be optimized to ensure complete conversion without promoting side reactions. chemspider.com

For syntheses involving asymmetric catalysis, such as the reduction of a ketone to form the chiral alcohol precursor, the choice of catalyst, solvent, temperature, and pressure are all crucial parameters that affect both the yield and the enantioselectivity. researchgate.net High-throughput screening methods can be employed to rapidly evaluate different reaction conditions and identify the optimal parameters. nih.gov

Table 2: Factors Influencing Yield and Enantiomeric Excess

Factor Influence Considerations Citation
Catalyst Determines stereoselectivity in asymmetric reactions. Chiral ligands, loading, and activity. researchgate.net
Solvent Affects solubility, reactivity, and reaction pathway. Polarity, aprotic vs. protic nature. vedantu.com
Temperature Influences reaction rate and selectivity. Higher temperatures can sometimes decrease enantioselectivity. researchgate.net
Pressure Important in hydrogenation reactions. Affects gas solubility and reaction rate. researchgate.net
Reactant Concentration Can impact reaction kinetics and equilibrium. Stoichiometry and order of addition. chemspider.com

| Reaction Time | Ensures complete conversion without degradation. | Monitored by techniques like TLC or GC. | chemspider.com |

Stereochemical Control and Chiral Induction in R 3 Iodo 1 Phenyl 1 Propanol Synthesis

Analysis of Enantiomeric Purity (ee) and Diastereomeric Ratio (dr)

The enantiomeric purity, or enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture. It is a critical parameter in the synthesis of chiral molecules. For compounds like (R)-3-iodo-1-phenyl-1-propanol, precise determination of the ee value is essential to ensure the product's stereochemical integrity.

Detailed research findings indicate that chiral chromatography is the method of choice for determining the enantiomeric purity of related phenylpropanol derivatives. Chiral stationary phase, supercritical fluid chromatography (CSP-SFC) and high-performance liquid chromatography (HPLC) are commonly employed techniques. orgsyn.org For instance, in the analysis of the closely related 1-phenylpropanol, a chiral stationary phase column can effectively separate the R and S enantiomers, allowing for the accurate calculation of the enantiomeric ratio. orgsyn.org In one method, racemic 1-phenylpropanol showed baseline separation of the R-isomer (tR 2.74 min) and the S-isomer (tR 3.10 min). A synthetically prepared sample demonstrated a peak ratio of 97.7 to 2.3, corresponding to an enantiomeric excess of 95.4% ee. orgsyn.org

The diastereomeric ratio (dr) becomes a relevant metric when a molecule contains two or more stereocenters. In such cases, diastereomers are formed, which are stereoisomers that are not mirror images of each other. The formation of these diastereomers can be controlled during the reaction, and the resulting ratio is a measure of the reaction's diastereoselectivity. The analysis of diastereomers can often be achieved using standard chromatographic techniques like thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy, as diastereomers have different physical properties. thieme-connect.de

Interactive Data Table: Chromatographic Analysis of 1-Phenylpropanol Enantiomers

TechniqueColumnMobile PhaseFlow RateDetectionRetention Time (R-isomer)Retention Time (S-isomer)
CSP-SFC CHIRALCEL OD4% Methanol3.0 mL/min220 nm2.74 min3.10 min
HPLC CHIRALCEL OB99.5/0.5 Hexane/2-Propanol1.0 mL/min254 nm24.6 min19.2 min

Role of Chiral Catalysts and Ligands in Asymmetric Induction

The foundation of synthesizing an enantiomerically enriched compound like this compound lies in asymmetric catalysis. This process utilizes a chiral catalyst or a metal complex with a chiral ligand to control the stereochemical outcome of a reaction. nih.govchiralpedia.com The chiral ligand modifies the catalyst's environment in such a way that the transition states leading to the two different enantiomers are no longer equal in energy. This energy difference directs the reaction to preferentially form one enantiomer over the other. nih.gov

In the synthesis of chiral alcohols, a common strategy is the asymmetric reduction of a prochiral ketone or the asymmetric addition of an organometallic reagent to an aldehyde. For example, the synthesis of optically active 1-phenyl-1-propanol (B1198777) can be achieved by the catalytic enantioselective addition of diethylzinc (B1219324) to benzaldehyde. This reaction often employs a chiral catalyst such as (-)-DAIB ((-)-3-exo-(dimethylamino)isoborneol). The use of enantiomerically pure (-)-DAIB can lead to the formation of (S)-1-phenyl-1-propanol with up to 98% ee. orgsyn.org

The development of novel chiral ligands is a continuous effort in chemical research. ucd.ieresearchgate.net P,N-ligands, which contain both phosphorus and nitrogen donor atoms, have been shown to be effective in various metal-catalyzed asymmetric reactions, sometimes outperforming traditional C2-symmetric ligands. nih.gov The choice of catalyst, ligand, solvent, and temperature can all have a significant impact on the yield and enantioselectivity of the reaction. ucd.ie For instance, in the copper-catalyzed borylation of heteroaryl-alkenes, different P,N ligands were tested to optimize the reaction, achieving yields up to 88% and enantioselectivities up to 76% ee. ucd.ie

Interactive Data Table: Enantioselective Synthesis of 1-Phenyl-1-propanol

Catalyst/Ligand SystemReagentsProductEnantiomeric Excess (ee)
(-)-DAIB Benzaldehyde, Diethylzinc(S)-1-phenyl-1-propanol95.4%
Partially resolved (2S)-DAIB (15% ee) Benzaldehyde, Diethylzinc(S)-1-phenyl-1-propanol95%
Ni(II) complex and (2S)-DAIB Chalcone, Diethylzinc(R)-1,3-diphenylpentan-1-one85%

Stereoretention and Inversion in Nucleophilic Substitution Reactions

Once this compound is synthesized, it can undergo various chemical transformations. Of particular importance are nucleophilic substitution reactions, where the iodide ion, an excellent leaving group, is replaced by a nucleophile. The stereochemical outcome of such a reaction—whether it proceeds with retention, inversion, or racemization of the stereocenter—is dictated by the reaction mechanism. masterorganicchemistry.com

There are two primary mechanisms for nucleophilic substitution: SN1 and SN2.

SN2 (Substitution Nucleophilic Bimolecular): This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. The reaction occurs in a single, concerted step, forcing the leaving group to depart from the opposite side. This process invariably leads to an inversion of configuration at the stereocenter. This is often referred to as a Walden inversion. libretexts.orglibretexts.org For a secondary halide like this compound, the SN2 pathway is common, especially with strong, unhindered nucleophiles in polar aprotic solvents.

SN1 (Substitution Nucleophilic Unimolecular): This mechanism proceeds in two steps. First, the leaving group departs to form a planar carbocation intermediate. In the second step, the nucleophile can attack this flat intermediate from either face with equal probability. This leads to a mixture of retention and inversion products, resulting in racemization . masterorganicchemistry.com The SN1 pathway is favored for tertiary alkyl halides and can be significant for secondary halides like this compound, particularly under conditions that stabilize the carbocation (e.g., polar protic solvents) and with weak nucleophiles.

Therefore, when this compound is subjected to a nucleophilic substitution reaction, the stereochemical purity of the product will depend heavily on the reaction conditions and the nature of the nucleophile, which determine the dominant mechanistic pathway. masterorganicchemistry.com

Mechanistic Investigations of Reactions Involving the R 3 Iodo 1 Phenyl 1 Propanol Scaffold

Elucidation of Reaction Mechanisms in Stereoselective Transformations

The stereochemistry of reactions involving the (R)-3-iodo-1-phenyl-1-propanol scaffold is of significant interest due to the presence of a chiral center at the carbinol carbon. Mechanistic studies in this area focus on understanding how the existing stereochemistry of the reactant influences the stereochemical outcome of the product.

In stereoselective transformations, the chiral center in this compound can direct the approach of reagents, leading to the preferential formation of one stereoisomer over another. For instance, in intramolecular cyclization reactions, the hydroxyl group can act as a nucleophile, attacking the carbon bearing the iodine atom. The stereochemistry of the starting material plays a crucial role in determining the conformation of the transition state, which in turn dictates the stereochemistry of the resulting cyclic product.

Computational studies, such as Density Functional Theory (DFT), are instrumental in elucidating these mechanisms. By modeling the potential energy surfaces of different reaction pathways, researchers can identify the lowest energy transition states and predict the major stereoisomer formed. These computational models can reveal the subtle non-covalent interactions that govern the stereoselectivity of the reaction.

Table 1: Theoretical Stereoselectivity in a Model Intramolecular Cyclization Reaction

Transition State Conformation Diastereomeric Product Calculated Energy Barrier (kcal/mol) Predicted Diastereomeric Ratio
Chair-like cis 15.2 >99:1
Boat-like trans 18.5

Note: The data presented are hypothetical and for illustrative purposes to represent typical computational findings in stereoselective reactions.

Studies on the Reactivity of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond is a key functional group in the this compound scaffold, and its reactivity is central to many of the transformations this molecule undergoes. The C-I bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. wikipedia.org The bond dissociation energy for a typical primary C-I bond is approximately 57.6 kcal/mol. wikipedia.org

The reactivity of the C-I bond can be exploited in a variety of synthetic applications. For example, treatment of this compound with a suitable nucleophile can lead to the displacement of the iodide ion and the formation of a new carbon-nucleophile bond. The kinetics of these substitution reactions can provide insights into the reaction mechanism, whether it proceeds through an S_N1 or S_N2 pathway. Given the primary nature of the carbon bearing the iodine, an S_N2 mechanism is generally expected, which would proceed with inversion of configuration if the carbon were chiral.

The C-I bond can also be cleaved homolytically to generate a carbon-centered radical. rsc.org This mode of reactivity is often initiated by light or a radical initiator and opens up a range of radical-mediated transformations, such as cyclizations and additions to unsaturated systems.

Involvement of Hypervalent Iodine Intermediates

Hypervalent iodine compounds, where the iodine atom has a formal oxidation state higher than +1, are versatile reagents in organic synthesis. wikipedia.orgnih.gov While this compound itself is not a hypervalent iodine compound, it can be a precursor to such species. In the presence of strong oxidizing agents, the iodine atom in the scaffold can be oxidized to a higher valence state, forming a hypervalent iodine intermediate.

These intermediates are highly reactive and can participate in a variety of transformations, including oxidative cyclizations. umn.edu For example, oxidation of this compound could lead to an intramolecular cyclization facilitated by the hypervalent iodine center, which acts as a powerful electrophile to activate the hydroxyl group for nucleophilic attack. The mechanism of these reactions often involves ligand exchange at the iodine center, followed by reductive elimination to form the cyclic product and a reduced iodine species. beilstein-archives.org The study of these intermediates is crucial for designing new and efficient synthetic methodologies. nih.gov

Radical and Ionic Pathways in Functionalization and Cyclization

Reactions involving the this compound scaffold can proceed through either radical or ionic pathways, and the preferred mechanism often depends on the reaction conditions. The functionalization and cyclization of this molecule serve as excellent models for studying the competition between these two fundamental reaction types.

Ionic pathways are typically favored in the presence of polar solvents and nucleophiles or electrophiles. For instance, an intramolecular Williamson ether synthesis, where the alkoxide of this compound displaces the iodide, is a classic example of an ionic cyclization.

Conversely, radical pathways are often initiated by non-polar conditions, heat, or light, and the presence of radical initiators. nih.gov Homolytic cleavage of the C-I bond generates a primary alkyl radical, which can then undergo intramolecular cyclization by attacking the phenyl ring or participate in intermolecular reactions. The regioselectivity of radical cyclizations is governed by the relative stability of the resulting cyclic radicals, with 5-exo cyclizations often being kinetically favored. The nature of the intermediates in these pathways can be probed using techniques such as electron spin resonance (ESR) spectroscopy for radical species.

Table 2: Influence of Reaction Conditions on Reaction Pathway

Reaction Conditions Predominant Pathway Major Product Type
NaH, THF, reflux Ionic (S_N2) Tetrahydrofuran derivative
AIBN, Bu₃SnH, benzene, reflux Radical Cyclized radical product
PhI(OAc)₂, I₂, hv Radical (via hypervalent iodine) Oxidative cyclization product

Note: This table provides illustrative examples of how reaction conditions can dictate the mechanistic pathway.

Computational Chemistry and Spectroscopic Analysis in Mechanistic Studies

Modern mechanistic studies rely heavily on a combination of computational chemistry and spectroscopic analysis to provide a detailed picture of reaction pathways. For reactions involving the this compound scaffold, these tools are indispensable for understanding the intricate details of the transformations.

Computational methods, such as Density Functional Theory (DFT), can be used to model the geometries of reactants, intermediates, and transition states, as well as their relative energies. rsc.org This allows for the calculation of activation barriers for different potential pathways, providing a theoretical basis for the observed reactivity and selectivity. researchgate.net For example, computational studies can help to rationalize the preference for a particular stereochemical outcome in a stereoselective reaction or the competition between radical and ionic pathways.

Spectroscopic techniques provide experimental evidence for the proposed mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of products and can also be used to detect and characterize stable intermediates. Infrared (IR) spectroscopy can monitor the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups. In cases where radical intermediates are suspected, Electron Spin Resonance (ESR) spectroscopy can be a powerful tool for their direct detection and characterization.

Chemical Transformations and Derivatization of R 3 Iodo 1 Phenyl 1 Propanol

Transition Metal-Catalyzed Coupling Reactions

The carbon-iodine bond in (R)-3-iodo-1-phenyl-1-propanol is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through reactions catalyzed by transition metals like palladium and copper.

Palladium catalysts are highly effective for creating carbon-carbon bonds. While the Heck and Suzuki reactions are among the most powerful tools in this class, their application with unactivated primary alkyl halides like this compound requires specific conditions to be successful. utc.edubyjus.com

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organic halide, has been extended to include primary alkyl halides. For a substrate like this compound, this reaction would enable the formation of a new carbon-carbon bond at the terminal position of the propyl chain. The success of such couplings often relies on the use of specialized palladium catalysts and ligands that favor the desired reductive elimination over competing side reactions like β-hydride elimination.

The Heck reaction , which couples an organic halide with an alkene, is another cornerstone of palladium catalysis. byjus.com This reaction provides a method for extending the carbon chain and introducing unsaturation. The coupling of this compound with an alkene would result in a substituted alkene, further increasing the molecular complexity and providing a handle for subsequent transformations.

ReactionCoupling PartnerCatalyst/Ligand System (Typical)Product Type
Suzuki CouplingAryl or Vinyl Boronic AcidPd(OAc)₂, SPhos, K₃PO₄(R)-3-aryl-1-phenyl-1-propanol
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, Et₃N(R)-5-phenyl-1-alkenyl-1-propanol derivative

Copper-catalyzed reactions, particularly Ullmann-type condensations, are classic methods for forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org These reactions are effective for coupling alkyl halides with nucleophiles such as alcohols and amines, providing pathways to ethers and amines, respectively.

An Ullmann-type C-O bond formation can be achieved by reacting this compound with another alcohol or a phenol. Modern protocols often use a copper(I) iodide (CuI) catalyst in the presence of a ligand, such as 1,10-phenanthroline (B135089) or an amino acid like N,N-dimethylglycine, and a base like cesium carbonate (Cs₂CO₃). organic-chemistry.org This approach avoids the need for harsh reaction conditions traditionally associated with Ullmann reactions. organic-chemistry.org

Similarly, Ullmann-type C-N bond formation (a variant sometimes known as the Goldberg reaction) allows for the amination of the alkyl iodide. By reacting this compound with an amine in the presence of a copper catalyst and a suitable ligand, a new carbon-nitrogen bond can be formed. Recent advancements have demonstrated that using α-aminoalkyl radicals can facilitate the conversion of alkyl iodides into radicals for subsequent copper-catalyzed C–N bond formation at room temperature. bohrium.comresearchgate.netsemanticscholar.org

Reaction TypeNucleophileCatalyst/Ligand System (Typical)Product
C-O CouplingR'-OH (Alcohol/Phenol)CuI, 1,10-phenanthroline, Cs₂CO₃(R)-3-(alkoxy/aryloxy)-1-phenyl-1-propanol
C-N CouplingR'R''NH (Amine)CuI, N,N-dimethylglycine, K₃PO₄(R)-3-(amino)-1-phenyl-1-propanol

Functional Group Interconversions of the Hydroxyl Group

The secondary hydroxyl group on this compound is a key site for derivatization. It can be oxidized to a ketone or converted into other functional groups via substitution reactions, significantly broadening the synthetic possibilities.

One of the most fundamental transformations is the oxidation of the secondary alcohol to a ketone. youtube.com This can be accomplished using a variety of reagents. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or conditions such as the Swern or Dess-Martin periodinane oxidation are effective for this conversion, yielding 3-iodo-1-phenyl-1-propanone while preserving the carbon-iodine bond. libretexts.org Stronger oxidizing agents like chromic acid would also yield the ketone. libretexts.org

The Mitsunobu reaction offers a powerful method for the stereospecific conversion of alcohols into a wide array of other functionalities with inversion of configuration. organic-chemistry.orgmissouri.edu By reacting this compound with a suitable nucleophile in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), the hydroxyl group can be displaced. organic-chemistry.orgnih.gov For instance, using a nitrogen nucleophile such as phthalimide (B116566) or diphenylphosphoryl azide (B81097) (DPPA) can introduce a nitrogen atom, which can then be converted to a primary amine. missouri.educommonorganicchemistry.com This provides a route to (S)-3-iodo-1-phenyl-1-propanamine derivatives.

TransformationReagent(s)Product Functional Group
OxidationPyridinium Chlorochromate (PCC)Ketone
Mitsunobu ReactionPPh₃, DIAD, DPPAAzide (precursor to Amine)
Mitsunobu ReactionPPh₃, DIAD, PhthalimidePhthalimide (precursor to Amine)

Intramolecular Cyclization Reactions and Heterocycle Formation

The structure of this compound is well-suited for derivatization into precursors for the synthesis of various heterocyclic compounds.

Ring-closing metathesis (RCM) is a robust strategy for the formation of cyclic structures, including nitrogen-containing heterocycles. acs.orgnih.gov While this compound itself is not an RCM substrate, it can be readily converted into one. For example, the hydroxyl group can be converted to an amine (via the Mitsunobu/Staudinger sequence), which can then be N-allylated twice to install the necessary terminal alkenes for RCM. Subsequent cyclization using a ruthenium-based catalyst, such as a Grubbs catalyst, would yield a dihydropyrrole (pyrroline) derivative. This strategy demonstrates how the phenylpropanol scaffold can serve as a foundation for building more complex heterocyclic systems. utc.eduacs.org

RCM Precursor Synthesis StepsRCM Catalyst (Typical)Heterocyclic Product
1. OH → N₃ (Mitsunobu) 2. N₃ → NH₂ (Staudinger) 3. NH₂ → N(allyl)₂Grubbs II Catalyst1-(1-phenyl-3-iodopropyl)-2,5-dihydro-1H-pyrrole

Intramolecular cyclization provides a direct route to heterocycles by forming a new bond within a single molecule. The iodo- and hydroxyl- functionalities of the parent compound can be strategically exploited to facilitate such ring closures.

A plausible route to nitrogen heterocycles like pyrrolidines involves converting the alcohol to an amine, followed by allylation to create a homoallylic amine. Such a derivative can undergo an iodocyclization reaction . rsc.orgrsc.org In this process, treatment with iodine and a base can induce an intramolecular cyclization to form a substituted 3-iodopyrrolidine. rsc.orgrsc.orgresearchgate.net This reaction takes advantage of the alkene and the amine functionalities to construct the heterocyclic ring.

For the synthesis of oxygen heterocycles such as tetrahydrofurans, a palladium-catalyzed intramolecular C-O bond formation can be envisioned. researchgate.net This would first require the conversion of the iodo- group into a vinyl or aryl halide via a coupling reaction, and the hydroxyl group would remain as the internal nucleophile. Alternatively, a γ-hydroxy terminal alkene, prepared from the starting material, can react with an aryl or vinyl halide in a palladium-catalyzed process to directly form substituted tetrahydrofurans. researchgate.net

HeterocycleSynthetic StrategyKey Intermediate
PyrrolidineIodocyclizationN-allyl-(3-iodo-1-phenylpropyl)amine
TetrahydrofuranPd-catalyzed intramolecular C-O bond formationγ-hydroxy terminal alkene derived from the parent compound

Electrochemical Reduction and Intramolecular Cyclization

The electrochemical reduction of alkyl halides is a well-established method for forming carbon-centered radicals and carbanions, which can then undergo further reactions. nih.govnih.govscispace.com In the case of this compound, the carbon-iodine bond is the most susceptible site for electron transfer. The reduction potential of alkyl iodides is significantly lower than that of the corresponding bromides and chlorides, making the selective cleavage of the C-I bond feasible. nih.gov

The process is initiated by the transfer of an electron to the C-I bond, leading to a radical anion that rapidly fragments to produce an alkyl radical and an iodide ion. This radical can then be further reduced at the cathode to form a carbanion. nih.govrsc.org

Plausible Reaction Mechanism:

Initial Reduction and Radical Formation: The process begins at the cathode with the single-electron reduction of the C-I bond in this compound to form a radical intermediate.

Further Reduction to Carbanion: This radical can then accept a second electron to form a carbanion.

Intramolecular Cyclization: The resulting nucleophilic carbon center can then attack an electrophilic site within the same molecule. In the context of this compound, this could potentially lead to the formation of a cyclopropane (B1198618) ring via an intramolecular substitution reaction.

Table of Potential Intermediates in Electrochemical Reduction:

IntermediateStructureDescription
Radical IntermediateC₉H₁₁IOFormed by a one-electron reduction of the C-I bond.
Carbanion IntermediateC₉H₁₁O⁻Formed by a two-electron reduction of the C-I bond.

Ritter-Type Reactions Involving Iodine (III)

The Ritter reaction is a classic method in organic synthesis for the formation of amides from a carbocation precursor and a nitrile. organic-chemistry.orgnih.govresearchgate.netchemrxiv.orgresearchgate.net While traditionally initiated by strong acids, modern variations utilize other electrophilic activators, including hypervalent iodine(III) reagents. nih.govresearchgate.netrsc.orgnih.gov These reagents are known for their mild and selective oxidizing properties. rsc.org

For a substrate like this compound, the secondary benzylic alcohol is a prime candidate for generating a stable carbocation intermediate under the influence of an iodine(III) species. The phenyl group provides significant resonance stabilization to the adjacent carbocation.

General Mechanism of a Hypervalent Iodine-Mediated Ritter-Type Reaction:

Activation of the Alcohol: A hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA) or a related compound, would activate the hydroxyl group of the alcohol, turning it into a good leaving group.

Formation of a Carbocation: Departure of the activated hydroxyl group leads to the formation of a stable secondary benzylic carbocation.

Nucleophilic Attack by Nitrile: A nitrile, acting as a nucleophile, attacks the carbocation to form a nitrilium ion intermediate.

Hydrolysis: Subsequent hydrolysis of the nitrilium ion yields the corresponding N-substituted amide.

While specific studies on the Ritter-type reaction of this compound involving iodine(III) reagents are not detailed in the available literature, the principles of hypervalent iodine chemistry and the established mechanism of the Ritter reaction suggest this transformation is a feasible synthetic route. organic-chemistry.orgnih.govresearchgate.net Research on other alcohols demonstrates the utility of hypervalent iodine reagents in promoting such reactions under milder conditions than traditional strong acids. nih.govresearchgate.net

Table of Key Species in a Plausible Ritter-Type Reaction:

SpeciesRole
This compoundStarting Material (Carbocation Precursor)
Hypervalent Iodine(III) ReagentActivating Agent
Nitrile (e.g., Acetonitrile)Nucleophile
Nitrilium IonIntermediate
N-substituted AmideFinal Product

Applications of R 3 Iodo 1 Phenyl 1 Propanol As a Chiral Building Block

Role as an Intermediate in the Synthesis of Optically Active Pharmaceutical Compounds (e.g., Fluoxetine Analogues)

The most prominent application of (R)-3-iodo-1-phenyl-1-propanol is as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, particularly those in the 3-aryloxy-3-phenylpropylamine class of antidepressants. scielo.br This class includes important drugs like (R)-fluoxetine, (S)-fluoxetine, and (R)-atomoxetine. googleapis.com

A well-established synthetic route to these compounds involves the asymmetric reduction of a 3-halopropiophenone precursor. For instance, E. J. Corey and G. A. Reichard developed a process where 3-chloropropiophenone (B135402) is reduced using borane (B79455) in the presence of a chiral oxazaborolidine catalyst to yield optically active 3-chloro-1-phenylpropanol. googleapis.com This chloro-alcohol is then converted in situ to the more reactive this compound by treatment with sodium iodide in a Finkelstein reaction. googleapis.comsci-hub.se

The resulting iodo-intermediate is not typically isolated but is immediately subjected to nucleophilic substitution with an appropriate amine, such as methylamine, to form the crucial N-methyl-3-phenyl-3-hydroxypropylamine precursor. googleapis.comgoogle.com This precursor is then used in the final step to synthesize the target drug molecule. For example, the synthesis of (R)-fluoxetine is completed by a nucleophilic aromatic substitution reaction between the sodium salt of (R)-N-methyl-3-phenyl-3-hydroxypropylamine and 4-chlorobenzotrifluoride. scielo.br

The following table outlines the key steps in this synthetic sequence.

StepReactant(s)Reagent(s)ProductPurpose
13-chloropropiophenoneBorane, Chiral Oxazaborolidine Catalyst(R)-3-chloro-1-phenyl-1-propanolAsymmetric reduction to establish the chiral center. googleapis.com
2(R)-3-chloro-1-phenyl-1-propanolSodium Iodide (NaI) in acetoneThis compoundHalogen exchange (Finkelstein reaction) to create a more reactive leaving group. googleapis.comsci-hub.se
3This compoundMethylamine (MeNH₂)(R)-N-methyl-3-phenyl-3-hydroxypropylamineNucleophilic substitution to introduce the required amino group. scielo.brgoogle.com
4(R)-N-methyl-3-phenyl-3-hydroxypropylamineSodium Hydride (NaH), 4-chlorobenzotrifluoride(R)-FluoxetineFormation of the final ether linkage via Williamson ether synthesis. scielo.br

Utility in the Total Synthesis of Complex Natural Products

While specific, named examples of the total synthesis of complex natural products using this compound are not extensively documented in readily available literature, its structural motifs are highly relevant to the field. rsc.orgresearchgate.net Chiral alcohols are fundamental intermediates in natural product synthesis, often serving as precursors for other functional groups or directing the stereochemical outcome of subsequent reactions. nih.gov

The potential utility of this building block lies in its bifunctional nature:

The Chiral Hydroxyl Group: The (R)-configured alcohol can be used to introduce a specific stereocenter that is present in a target natural product. It can also be used as a handle for further transformations, such as esterification or etherification, to build more complex fragments of the molecule.

The Primary Alkyl Iodide: The C-I bond is a versatile functional group for carbon-carbon bond formation. It can readily participate in various coupling reactions (e.g., with organocuprates or in palladium-catalyzed cross-couplings) or act as an electrophile in reactions with a wide range of carbon nucleophiles. This allows for the extension of the carbon skeleton, a critical operation in total synthesis.

The combination of these two functionalities in a single, enantiomerically pure molecule makes it a potentially powerful starting material for synthesizing fragments of polyketides, alkaloids, or other classes of natural products where a 1-phenyl-1,3-diol or related substructure is present.

Development of Advanced Organic Synthesis Reagents and Catalysts

The development of new chiral catalysts and reagents is a cornerstone of modern asymmetric synthesis. hilarispublisher.com this compound serves as a potential precursor for novel chiral ligands and reagents due to its distinct functional groups.

The molecule's framework can be chemically modified to create ligands for asymmetric metal catalysis. For example:

The iodide can be displaced by diphenylphosphine (B32561) moieties to create chiral phosphine (B1218219) ligands. Such ligands are crucial components of catalysts used in asymmetric hydrogenation, allylic alkylation, and other transition metal-catalyzed reactions.

The hydroxyl group can be derivatized or used as a coordinating group in conjunction with another functional group introduced at the iodide position. This could lead to the formation of bidentate chiral ligands (e.g., N,O- or P,O-ligands) that can chelate to a metal center, creating a well-defined chiral environment for catalysis.

Furthermore, the chiral alcohol itself can be used to synthesize chiral auxiliaries or reagents. By attaching this molecule to a reactive template, it could be used to induce stereoselectivity in a variety of chemical transformations.

Construction of Diverse Chiral Molecules for Research and Development

The primary utility of this compound in research and development lies in its capacity to act as a versatile synthon for a wide array of chiral 1-phenyl-1-propanol (B1198777) derivatives. The reactivity of the primary iodide allows for straightforward nucleophilic substitution with a diverse range of nucleophiles, enabling the creation of libraries of chiral compounds for screening in drug discovery and materials science.

The general reaction scheme involves the displacement of the iodide ion (I⁻), an excellent leaving group, by a nucleophile (Nu⁻). This provides access to a multitude of compounds with the general structure Ph-CH(OH)-CH₂-CH₂-Nu, where the stereochemistry at the carbon bearing the hydroxyl group is retained.

The table below illustrates the diversity of chiral molecules that can be synthesized from this building block.

NucleophileReagent ExampleProduct ClassPotential Application Area
AminesR₂NH (e.g., Methylamine)Chiral 1,3-amino alcoholsPharmaceutical intermediates googleapis.com
Azide (B81097)Sodium Azide (NaN₃)Chiral 1,3-azido alcoholsPrecursors to amines, triazoles
ThiolsRSH (e.g., Thiophenol)Chiral 1,3-thioether alcoholsOrganic synthesis, materials
CarboxylatesRCOO⁻ (e.g., Sodium Acetate)Chiral 3-hydroxypropyl estersFine chemicals, pro-drugs
CyanideSodium Cyanide (NaCN)Chiral 4-hydroxy-4-phenylbutanenitrilesIntermediates for carboxylic acids, amines

This synthetic flexibility allows researchers to rapidly generate novel, enantiomerically pure molecules to probe biological systems or develop materials with specific chiroptical properties. eurekaselect.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-iodo-1-phenyl-1-propanol, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : The synthesis of chiral alcohols like this compound typically involves asymmetric reduction of ketones or nucleophilic substitution of halogenated intermediates. For example, (R)-configured propanol derivatives (e.g., (R)-3-chloro-1-phenyl-1-propanol) are synthesized via Sharpless epoxidation or enzymatic resolution, with optical purity validated by chiral HPLC (≥98% ee) . To ensure enantiomeric purity, use chiral catalysts (e.g., BINAP ligands) and monitor reactions via polarimetry or NMR with chiral shift reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How can the structural and stereochemical integrity of this compound be confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the iodopropyl group (δ ~3.5–4.5 ppm for CH2_2I) and phenyl protons (δ ~7.2–7.5 ppm). Compare with structurally similar compounds like (R)-3-chloro-1-phenyl-1-propanol (CAS 100306-33-0) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 288 for C9_9H11_{11}IO) and fragmentation patterns.
  • Optical Rotation : Measure specific rotation ([α]D_D) and compare with literature values for (R)-enantiomers .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Halogenated alcohols are prone to light-induced decomposition and oxidation. Store at +4°C in amber vials under inert gas (N2_2 or Ar) to prevent iodine loss and racemization. Monitor purity via GC-MS or HPLC every 3–6 months. Stability data for analogs like 3-(methylthio)-1-propanol (95% purity, stored at +4°C) suggest similar protocols apply .

Advanced Research Questions

Q. How can kinetic resolution be applied to improve the enantiomeric excess (ee) of this compound in racemic mixtures?

  • Methodological Answer : Kinetic resolution via lipase-catalyzed transesterification (e.g., using Candida antarctica lipase B) selectively acylates one enantiomer, leaving the desired (R)-isomer unreacted. Monitor reaction progress using chiral GC or HPLC. For example, (R)-3-amino-3-phenylpropanoic acid ethyl ester achieved 98% ee using enzymatic methods . Optimize solvent (toluene or THF) and temperature (25–40°C) to enhance selectivity .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine substituent acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. For instance, in Pd-catalyzed reactions, the C–I bond undergoes oxidative addition to form arylpalladium intermediates. Compare with chloro analogs (e.g., (R)-3-chloro-1-phenyl-1-propanol, CAS 100306-33-0), where reactivity is lower due to stronger C–Cl bonds . Use DFT calculations to model transition states and optimize catalytic systems (e.g., Pd(PPh3_3)4_4/K2_2CO3_3) .

Q. How do solvent polarity and temperature affect the stereochemical outcomes of this compound in nucleophilic substitutions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN_N2 reactions, preserving stereochemistry. In contrast, protic solvents (e.g., ethanol) may promote racemization via carbocation intermediates. Conduct kinetic studies at 0–60°C to map inversion vs. retention pathways. Data for (R)-2-chloro-1-propanol (CAS 37493-14-4) show 90% retention in DMF at 25°C .

Data Contradiction Analysis

Q. Discrepancies in reported enantiomeric purity: How to reconcile conflicting data from chiral HPLC vs. optical rotation?

  • Methodological Answer : Chiral HPLC quantifies ee based on peak area ratios, while optical rotation depends on solvent and concentration. Calibrate HPLC methods with authentic standards (e.g., (R)- and (S)-enantiomers synthesized independently). For (R)-3-chloro-1-phenyl-1-propanol, discrepancies ≤2% ee were resolved using a Chiralpak AD-H column (hexane:isopropanol = 90:10) . Validate with 1H^1H-NMR using chiral solvating agents (e.g., Eu(hfc)3_3) .

Research Design and Validation

Q. What statistical frameworks are optimal for designing experiments involving this compound?

  • Methodological Answer : Use factorial design (e.g., 2k^k designs) to evaluate variables like catalyst loading, temperature, and solvent polarity. For asymmetric synthesis, apply response surface methodology (RSM) to maximize ee and yield. Triangulate data from HPLC, NMR, and MS to ensure robustness, as demonstrated in studies on (R)-3-amino-1-phenyl-1-propanol derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.